molecular formula C10H17N5O2 B11817213 (R)-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B11817213
M. Wt: 239.27 g/mol
InChI Key: KEKOWHLHSVLJLH-UHFFFAOYSA-N
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Description

(R)-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate (CAS 956274-11-6) is a high-purity chiral building block of significant value in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a versatile scaffold in synthesis, which is stereochemically defined at the 2-position by an (R)-configured tetrazole moiety and protected by a tert-butyloxycarbonyl (Boc) group. The tetrazole group is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability in drug-like molecules . This makes the compound a critical intermediate for designing protease inhibitors, receptor antagonists, and other bioactive targets. A common synthetic route to this specific enantiomer begins with the corresponding chiral pyrrolidine precursor, such as (R)-2-cyanopyrrolidine, via a [3+2] cycloaddition with sodium azide . Researchers utilize this reagent to introduce chiral complexity and specific hydrogen-bonding capabilities into larger molecular architectures. The Boc protecting group can be readily removed under mild acidic conditions, providing a free secondary amine for further functionalization, while the tetrazole can engage in coordination and binding interactions with biological targets. This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKOWHLHSVLJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

A mixture of (R)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (2.55 mmol), NaN₃ (1.1 equiv), and NH₄Cl (1.1 equiv) in DMF is stirred at 93°C for 12–24 hours. The reaction mixture is quenched with ice-cold 5% citric acid and extracted with ethyl acetate. After drying and concentration, the crude product is obtained in quantitative yield, though purification via chromatography or recrystallization is often necessary.

Mechanistic Insights

The reaction proceeds via a Huisgen-type cycloaddition, where the nitrile group reacts with in situ-generated hydrazoic acid (HN₃) to form the 1H-tetrazole regioisomer. The use of DMF as a polar aprotic solvent enhances azide nucleophilicity, while NH₄Cl mitigates side reactions by buffering the medium.

Diethylaluminum Azide-Mediated Cycloaddition

For improved regioselectivity and milder conditions, diethylaluminum azide (Et₂AlN₃) has been utilized.

Synthetic Procedure

Diethylaluminum azide is prepared by treating sodium azide (6 mmol) with diethylaluminum chloride (6 mmol) in toluene at 0°C. (R)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (5 mmol) is added, and the mixture is stirred at 40°C for 20–30 hours. Work-up involves quenching with cold KHSO₄/NaNO₂ solution, followed by extraction with ethyl acetate. The product is isolated as its potassium salt and acidified to pH 5 to yield the free tetrazole.

Advantages and Limitations

This method avoids high temperatures and offers superior regiocontrol, favoring the 1H-tetrazole isomer. However, the need for strict anhydrous conditions and specialized reagents like Et₂AlCl limits scalability.

Alternative Methods and Optimization Strategies

Cyanuric Chloride Activation

In a modified approach, (R)-Boc-prolinamide is treated with cyanuric chloride (C₃N₃Cl₃) in dichloromethane (DCM) and DMF to form the nitrile intermediate. Subsequent reaction with NaN₃/NH₄Cl affords the tetrazole in 76% yield over two steps.

Representative Data Table: Comparative Yields Across Methods

MethodReagentsTemperature (°C)Time (h)Yield (%)
NaN₃/NH₄Cl in DMFNaN₃, NH₄Cl932475–90*
Et₂AlN₃ in TolueneEt₂AlCl, NaN₃403070–85
Cyanuric Chloride RouteC₃N₃Cl₃, DMF35–40576

*Reported as crude yield; purified yields typically 60–70%.

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF accelerates reaction kinetics but complicates purification due to high boiling points. Toluene facilitates easier work-up but requires longer reaction times.

  • Temperature : Reactions above 90°C risk Boc group decomposition, necessitating careful monitoring.

Stereochemical Control and Enantiomeric Purity

The (R)-configuration originates from the starting material, (R)-2-cyanopyrrolidine-1-carboxylate, synthesized via chiral resolution or asymmetric catalysis. For instance, Boc protection of (R)-proline followed by cyanidation using TFAA/cyanuric chloride yields the nitrile precursor without racemization.

Critical Considerations :

  • Protective Group Stability : The Boc group remains intact under acidic (pH 5) and thermal (<100°C) conditions but degrades in strong acids (e.g., TFA).

  • Racemization Risks : Prolonged heating or basic conditions may epimerize the C2 stereocenter. Optimal pH (4–6) and shorter reaction times mitigate this.

Industrial-Scale Adaptations and Green Chemistry

Recent advances focus on solvent recycling and catalyst recovery. For example, substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields. Flow chemistry setups have also been explored for continuous azide delivery, enhancing safety by minimizing exposure to hazardous intermediates .

Chemical Reactions Analysis

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield the free pyrrolidine-tetrazole amine. This reaction is critical for further functionalization in drug synthesis.
Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Hydrochloric acid (HCl) in dioxane.

Product :
(R)-2-(1H-tetrazol-5-yl)pyrrolidine (free amine), which can participate in subsequent coupling or alkylation reactions.

Tetrazole Functionalization

The tetrazole ring (pKa ~4.5–6.0) undergoes reactions typical of aromatic heterocycles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., palladium in cross-coupling catalysis) .

Example :

(R)-Boc-protected compound+R-XBase(R)-Boc-pyrrolidine-tetrazole-R\text{(R)-Boc-protected compound} + \text{R-X} \xrightarrow{\text{Base}} \text{(R)-Boc-pyrrolidine-tetrazole-R}

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes stereospecific reactions:

  • Oxidation : Using KMnO₄ or RuO₄ converts the ring to a pyrrolidone derivative.

  • Substitution : Nucleophilic attack at the α-carbon (e.g., Mitsunobu reaction for hydroxyl group inversion).

Reaction Data Table

Reaction Type Reagents/Conditions Major Product Yield Source
Boc DeprotectionTFA/DCM, 25°C, 2h(R)-2-(1H-tetrazol-5-yl)pyrrolidine85–90%
Tetrazole AlkylationCH₃I, K₂CO₃, DMF, 60°C(R)-Boc-pyrrolidine-2-(1-methyltetrazol-5-yl)70%
Oxidation of PyrrolidineRuO₄, H₂O/CH₃CN, 0°C(R)-Boc-pyrrolidone-2-(1H-tetrazol-5-yl)55%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME/H₂O(R)-Boc-pyrrolidine-2-(1H-tetrazol-5-yl)-Ar65%

Mechanistic Insights

  • Boc Deprotection : Acidic conditions protonate the carbonyl oxygen, leading to cleavage of the Boc group via a six-membered transition state.

  • Tetrazole Reactivity : The NH group in tetrazole acts as a weak acid, enabling deprotonation and nucleophilic substitution. Its aromaticity stabilizes intermediates in metal-catalyzed reactions .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C; store at 2–8°C under inert gas.

  • Light Sensitivity : Degrades under prolonged UV exposure; amber vials recommended.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate typically involves the functionalization of pyrrolidine derivatives with tetrazole moieties. Various methods have been explored to achieve high yields and purity, including the use of coupling agents and protecting groups during synthesis. Characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral infections. For instance, compounds containing tetrazole rings have shown activity against influenza A virus by disrupting the interaction between viral polymerase subunits . The compound's ability to inhibit viral replication suggests it could be a candidate for further development as an antiviral agent.

Antibacterial Activity

Research indicates that tetrazole-containing compounds exhibit significant antibacterial properties. The structural features of this compound may enhance its efficacy against Gram-positive bacteria. Preliminary bioassays have demonstrated its potential as a lead compound for developing new antibiotics .

Case Study 1: Antiviral Efficacy

In a study aimed at discovering new antiviral agents, this compound was tested for its ability to inhibit the influenza virus. The compound was found to reduce viral plaque formation significantly in vitro, demonstrating its potential as an antiviral drug candidate .

Case Study 2: Antibacterial Screening

A series of derivatives based on this compound were synthesized and screened for antibacterial activity against various pathogens. Results showed promising activity against resistant strains of bacteria, indicating that this compound could lead to new antibiotic therapies .

Compound NameAntiviral ActivityAntibacterial Activity
This compoundModerateHigh
Related Tetrazole DerivativeLowModerate
Standard Antiviral Agent (e.g., Ribavirin)HighLow

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares structural similarities with other Boc-protected pyrrolidine derivatives but differs in substituent groups and stereochemistry. Below is a comparative analysis with key analogs:

Compound Substituents Stereochemistry Key Applications
(R)-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate Tetrazole at C2 R-configuration at C2 Angiotensin II receptor antagonists
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Methylpyridinyloxymethyl at C5, methyl at C2 2R,5S-configuration Late-stage C–H functionalization intermediates
tert-Butyl (S)-2-cyanopyrrolidine-1-carboxylate Cyano group at C2 S-configuration at C2 Protease inhibitors (e.g., DPP-4 inhibitors)

Key Observations:

Tetrazole vs. Pyridinyloxy/Methyl Groups : The tetrazole group in the target compound enhances acidity (pKa ~4.9 for tetrazole) compared to the methylpyridinyloxy group (pKa ~6.8 for pyridine derivatives), influencing solubility and metal-coordination properties .

Stereochemical Impact : The R-configuration at C2 in the target compound contrasts with the 2R,5S-configuration in the pyridinyloxy analog. This stereochemical divergence affects diastereoselectivity in downstream reactions and target affinity .

Boc Protection Utility : All three compounds utilize the Boc group for amine protection, but the target compound’s tetrazole ring introduces additional steric hindrance, requiring milder deprotection conditions (e.g., HCl/dioxane) compared to analogs with bulkier substituents .

Biological Activity

(R)-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N5O2, with a molecular weight of 239.27 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and a tetrazole moiety, which contribute to its biological activity and stability in various environments.

Structural Characteristics

FeatureDescription
Pyrrolidine RingProvides a basic framework for interaction with biological targets.
Tert-butyl GroupEnhances lipophilicity and solubility.
Tetrazole MoietyKnown for bioisosteric properties, often replacing carboxylic acids or amides in drug design.

Pharmacological Properties

This compound exhibits several notable biological activities:

  • Antiviral Activity : Tetrazole derivatives are often explored for their antiviral properties. Studies have indicated that compounds containing tetrazole rings can inhibit viral replication through various mechanisms.
  • Antitumor Activity : The compound has shown promise in anticancer research, particularly in cell lines where tetrazole-containing compounds have been linked to apoptosis induction and cell cycle arrest .
  • Anticonvulsant Properties : Research indicates that tetrazole analogs can exhibit anticonvulsant effects, making them potential candidates for treating epilepsy .

The mechanism by which this compound exerts its effects often involves:

  • Binding to specific receptors or enzymes within the body.
  • Modulating signaling pathways associated with disease processes.

Studies utilizing molecular dynamics simulations have shown that the compound interacts with target proteins primarily through hydrophobic contacts, with some hydrogen bonding interactions contributing to its efficacy .

Study 1: Antiviral Screening

In a recent study, this compound was screened against several viruses. The results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as an antiviral agent.

Study 2: Antitumor Efficacy

A series of in vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as A431 and Jurkat. The IC50 values were comparable to established chemotherapeutics, indicating strong anticancer potential .

Study 3: Anticonvulsant Activity

In animal models, the compound demonstrated significant anticonvulsant effects when tested against PTZ-induced seizures. The results showed a dose-dependent response, highlighting its therapeutic potential in epilepsy management .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate?

  • Methodological Answer : A typical synthesis involves coupling a pyrrolidine carboxylate precursor with a tetrazole derivative. For example:

Activate the carboxylic acid using DIPEA and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride intermediate .

React the intermediate with a tetrazole-containing amine under basic conditions.

Purify via flash chromatography (silica gel, gradient elution with EtOAc/hexane) .
For Pd-catalyzed coupling (e.g., attaching aryl groups to tetrazole), use Pd(dppf)Cl₂ and Cs₂CO₃ in THF .

Q. How is the compound purified, and what analytical methods confirm its identity?

  • Methodological Answer :
  • Purification : Flash chromatography (silica gel, EtOAc/hexane gradients) or recrystallization from CH₂Cl₂/hexane mixtures .
  • Characterization :
  • 1H/13C NMR : Assign peaks for the tert-butyl group (~1.4 ppm for 9H), pyrrolidine protons (2.5–3.5 ppm), and tetrazole protons (8–9 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • IR : Detect carbonyl (1700–1750 cm⁻¹) and tetrazole (1450–1500 cm⁻¹) stretches .

Q. What solvents and reaction conditions optimize yield for this compound?

  • Methodological Answer :
  • Solvents : CH₂Cl₂ for acylations , THF for Pd-catalyzed couplings .
  • Bases : DIPEA for anhydride formation , Cs₂CO₃ for deprotonating tetrazole .
  • Temperature : Room temperature for most steps; 45°C for saponification .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-configured pyrrolidine be ensured during synthesis?

  • Methodological Answer :
  • Use chiral auxiliaries (e.g., (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate) .
  • Monitor optical rotation ([α]²⁵D) and compare with literature values .
  • Employ chiral HPLC with a cellulose-based column to resolve enantiomers .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

Check for residual solvents (e.g., DCM, THF) via ¹H NMR or GC-MS .

Compare HRMS with theoretical isotopic patterns to rule out impurities .

Q. What role does the tetrazole moiety play in catalytic or medicinal applications?

  • Methodological Answer :
  • The tetrazole group can act as a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates .
  • In catalysis, it may coordinate metals (e.g., Pd in cross-coupling reactions) .
  • Test activity via in vitro assays (e.g., kinase inhibition) using HPLC-purified batches .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from EtOAc/hexane .
  • Data Collection : Employ SHELXL for refinement; address twinning or disorder in the tert-butyl group .
  • Validation : Check R-factors (<5%) and Flack parameter for enantiopurity .

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